molecular formula C16H16FN5O2 B7110620 ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate

ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7110620
M. Wt: 329.33 g/mol
InChI Key: GDXMTUWCCJCXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate typically involves a multi-step process. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable reagents .

Subsequent steps involve the formation of the pyrimidine ring and the attachment of the ethyl ester group. This can be achieved through cyclization reactions and esterification processes using reagents like ethyl chloroformate . The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification techniques, such as recrystallization and chromatography, are crucial for obtaining high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro substituent.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ significantly from those of other benzimidazole derivatives.

Properties

IUPAC Name

ethyl 2-[(4-fluoro-1H-benzimidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-3-24-15(23)10-7-18-16(20-9(10)2)19-8-13-21-12-6-4-5-11(17)14(12)22-13/h4-7H,3,8H2,1-2H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXMTUWCCJCXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCC2=NC3=C(N2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.